2-Chloro-4'-morpholinomethyl benzophenone
Description
2-Chloro-4'-morpholinomethyl benzophenone is a benzophenone derivative characterized by a chloro substituent at the 2-position of one phenyl ring and a morpholinomethyl group (-CH₂-morpholine) at the 4'-position of the second phenyl ring. The morpholine moiety in this compound introduces a heterocyclic amine, which may enhance solubility and influence bioactivity.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBLYDSZACPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642644 | |
| Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-29-1 | |
| Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2-chloro-benzoyl chloride as starting materials, with aluminum trichloride (AlCl3) as a catalyst . The reaction is carried out at temperatures ranging from -20°C to 15°C. After the reaction, the product is treated with an acid, filtered, and crystallized to obtain the final compound .
Industrial Production Methods
For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and high yield. The process involves large-scale reactors and precise control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-4’-morpholinomethyl benzophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic aromatic substitution reactions, while the morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Chemical Properties
- Antifungal Activity: Benzophenones, including 2-chloro derivatives, are reported to exhibit antifungal properties.
- Solubility and Bioavailability: The morpholinomethyl group in this compound likely improves water solubility compared to analogs like 2-Bromo-4'-chlorobenzophenone, which lacks polar substituents . Thiomorpholine derivatives () may exhibit higher membrane permeability due to sulfur’s lipophilicity.
- Reactivity: Bromine in 2-Bromo-4'-chlorobenzophenone increases susceptibility to nucleophilic substitution compared to chloro analogs . Fluorinated derivatives (e.g., 4-Chloro-2-fluoro variants) often show enhanced metabolic stability .
Biological Activity
2-Chloro-4'-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.80 g/mol. Its structure features a benzophenone backbone with a morpholinomethyl substituent at the para position and a chlorine atom at the ortho position. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 64 µg/mL | Cell membrane disruption |
| Pseudomonas aeruginosa | 128 µg/mL | Cell membrane disruption |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays, including MTT and colony formation assays. Studies reveal that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (h) | Viable Cell Percentage (%) |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 72 | 15.05 at 20 µM |
| HeLa | 9.22 ± 0.17 | 72 | 21.64 at 20 µM |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Cell Cycle Arrest : Flow cytometry analysis indicates that the compound induces G1 phase arrest in treated cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of cleaved caspases in treated cells.
- Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays show that it significantly inhibits blood vessel formation in tumor tissues.
Case Study 1: Efficacy Against Breast Cancer
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound for up to 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Effects on Clinical Isolates
A clinical trial evaluated the antimicrobial efficacy of the compound against isolates from infected patients. Results demonstrated that it effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
